![molecular formula C13H11NO2 B12952614 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol](/img/structure/B12952614.png)
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes benzene, oxepine, and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may induce apoptosis in cancer cells by modulating the expression of genes involved in cell proliferation and survival . The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine: This compound has a similar fused ring system but with an amine group instead of a hydroxyl group.
Oxepino(2,3-b6,7-b’)dipyridine 1-oxide: This compound features a similar oxepine and pyridine ring system but with different substituents.
Uniqueness
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol is unique due to its specific structural configuration and the presence of a hydroxyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H11NO2 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-ol |
InChI |
InChI=1S/C13H11NO2/c15-13-9-5-3-7-14-11(9)8-16-12-6-2-1-4-10(12)13/h1-7,13,15H,8H2 |
InChI-Schlüssel |
BDDYFCNOFFIYTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=N2)C(C3=CC=CC=C3O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


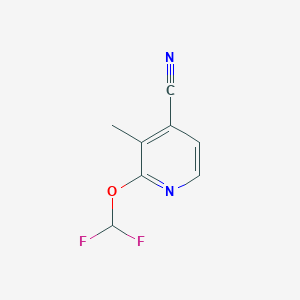


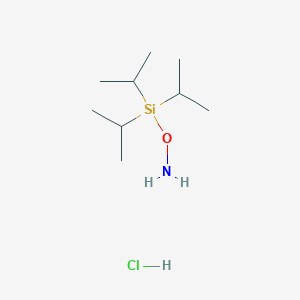
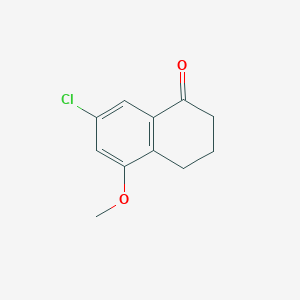
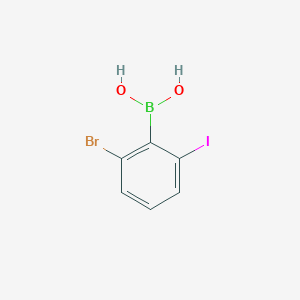

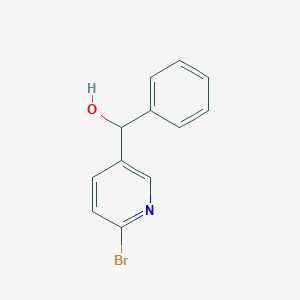


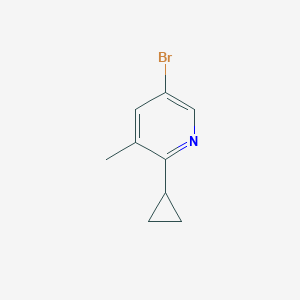
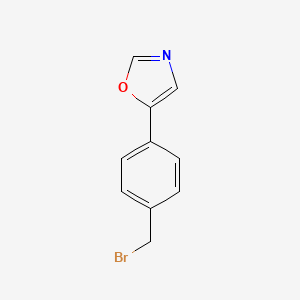
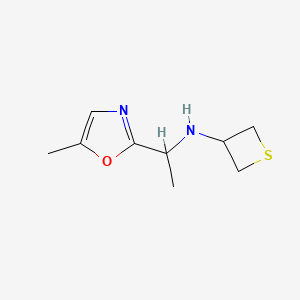
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
